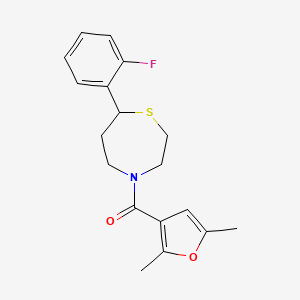

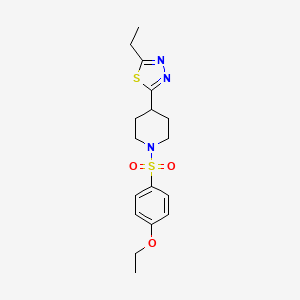

![molecular formula C15H15N3O4S B2525112 N-(2,5-二甲氧基苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺 CAS No. 443329-96-2](/img/structure/B2525112.png)

N-(2,5-二甲氧基苯基)-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

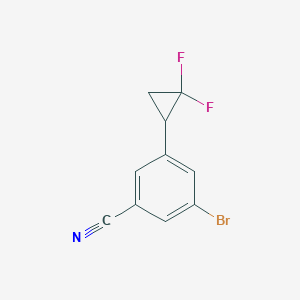

“N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These compounds contain the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3- (diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline. This intermediate then reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the thiazolopyrimidine ring system.Molecular Structure Analysis

The structural characterization of fused thiazolopyrimidine is performed using the single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions . A DFT calculated HOMO-LUMO energy gap of 3.90 eV indicates a high kinetic stability of the compound .Chemical Reactions Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The molecular formula of the compound is C21H16FN3O4S and its molecular weight is 425.4 g/mol.科学研究应用

Heterocyclic Chemistry

The thiazolo-pyrimidine core in this compound falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity and synthetic pathways:

- Cadogan Reaction : The compound is a side product in the Cadogan reaction, which involves the reduction of o-nitrobiaryls to pyrrole rings. Understanding its formation and reactivity contributes to the broader field of heterocyclic synthesis .

Mechanistic Studies

Understanding the reaction pathways and intermediates is crucial:

- Nitrene Intermediate : Mechanistic studies suggest the involvement of a nitrene intermediate during its formation. Anionic electrocyclization has also been proposed .

Synthetic Methodology

Efficient synthesis routes are essential for practical applications:

- Microwave-Assisted Synthesis : Researchers have employed microwave-assisted methods to prepare the starting material for the Cadogan reaction, highlighting the compound’s synthetic accessibility .

Grimm, Y., Schollmeyer, D., & Detert, H. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. DOI: 10.3390/M1627

作用机制

未来方向

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for the development of new pyrimidines as anti-inflammatory agents .

属性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-21-9-3-4-12(22-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRGRAWOCMJTLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

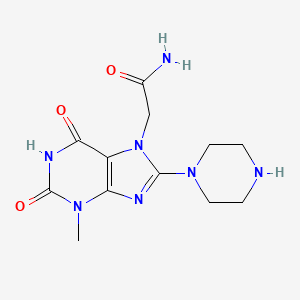

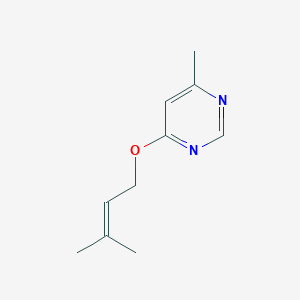

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

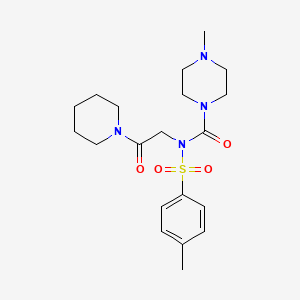

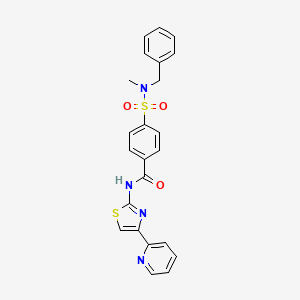

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

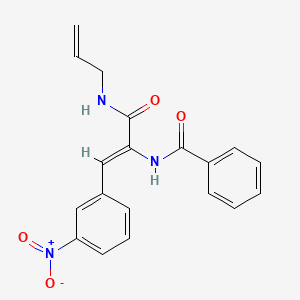

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

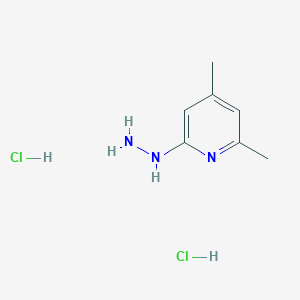

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)